Cas no 889849-21-2 ((4-Bromo-2-methoxyphenyl)boronic acid)

(4-Bromo-2-methoxyphenyl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. Its bromo and methoxy substituents enhance reactivity and selectivity, making it valuable for constructing complex aryl and heteroaryl structures. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its compatibility with various catalysts and solvents broadens its applicability in pharmaceutical, agrochemical, and materials science research. High purity grades ensure consistent performance in demanding synthetic workflows. The product’s well-defined reactivity profile makes it a reliable intermediate for targeted molecular design.
(4-Bromo-2-methoxyphenyl)boronic acid structure
889849-21-2 structure
Product name:(4-Bromo-2-methoxyphenyl)boronic acid
CAS No:889849-21-2
MF:C7H8BBrO3
MW:230.851621627808
MDL:MFCD11856025
CID:821475
PubChem ID:53216733

(4-Bromo-2-methoxyphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Bromo-2-methoxyphenyl)boronic acid
    • 4-Bromo-2-methoxyphenylboronic acid
    • B-(4-Bromo-2-methoxyphenyl)boronic acid (ACI)
    • Boronic acid, (4-bromo-2-methoxyphenyl)- (9CI)
    • 2-Methoxy-4-bromophenylboronic acid
    • (4-Bromo-2-methoxy-phenyl)boronic acid
    • 4-Bromo-2-methoxyphenyl)boronicacid
    • 4-bromo2-methoxy-phenyl boronic acid
    • AKOS015835526
    • DA-17580
    • J-514668
    • F15502
    • SCHEMBL4908473
    • 4-bromo-2-methoxyphenylboronicacid
    • CS-0130106
    • MFCD11856025
    • SY060752
    • VJWDDRPEDLXFLY-UHFFFAOYSA-N
    • DTXSID50681883
    • (4-Bromo-2-methoxyphenyl)boronicacid
    • 889849-21-2
    • MDL: MFCD11856025
    • Inchi: 1S/C7H8BBrO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3
    • InChI Key: VJWDDRPEDLXFLY-UHFFFAOYSA-N
    • SMILES: BrC1C=C(OC)C(B(O)O)=CC=1

Computed Properties

  • Exact Mass: 229.97500
  • Monoisotopic Mass: 229.97499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Boiling Point: 354.5±52.0℃/760mmHg
  • PSA: 49.69000
  • LogP: 0.13750

(4-Bromo-2-methoxyphenyl)boronic acid Security Information

(4-Bromo-2-methoxyphenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(4-Bromo-2-methoxyphenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1299480-1G
(4-Bromo-2-methoxyphenyl)boronic acid
889849-21-2 97%
1g
$105 2024-07-21
TRC
B694633-500mg
4-Bromo-2-methoxyphenylboronic acid
889849-21-2
500mg
$ 161.00 2023-04-18
TRC
B694633-1g
4-Bromo-2-methoxyphenylboronic acid
889849-21-2
1g
$ 224.00 2023-04-18
Apollo Scientific
OR360478-10g
4-Bromo-2-methoxyphenylboronic acid
889849-21-2 98%
10g
£356.00 2025-02-19
Apollo Scientific
OR360478-1g
4-Bromo-2-methoxyphenylboronic acid
889849-21-2 98%
1g
£42.00 2025-02-19
TRC
B694633-250mg
4-Bromo-2-methoxyphenylboronic acid
889849-21-2
250mg
$ 110.00 2023-04-18
Fluorochem
219695-1g
4-Bromo-2-methoxyphenyl)boronic acid
889849-21-2 95%
1g
£111.00 2022-03-01
Fluorochem
219695-5g
4-Bromo-2-methoxyphenyl)boronic acid
889849-21-2 95%
5g
£394.00 2022-03-01
abcr
AB272295-1g
4-Bromo-2-methoxyphenylboronic acid, 97%; .
889849-21-2 97%
1g
€141.70 2024-06-09
Aaron
AR0089PQ-1g
4-Bromo-2-methoxyphenylboronic acid
889849-21-2 98%
1g
$61.00 2025-01-23

(4-Bromo-2-methoxyphenyl)boronic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  5 - 15 min, -80 °C
1.2 Reagents: Trimethyl borate ;  -80 °C; -80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Synthesis-Guided Structure Revision of the Sarcodonin, Sarcoviolin, and Hydnellin Natural Product Family
Lin, David W.; Masuda, Takeshi; Biskup, Moritz B.; Nelson, Jonathan D.; Baran, Phil S., Journal of Organic Chemistry, 2011, 76(4), 1013-1030

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 80 °C
Reference
Scalable 9-Step Synthesis of the Splicing Modulator NVS-SM2
Abou-Hamdan, Hussein; Desaubry, Laurent, Journal of Organic Chemistry, 2018, 83(5), 2954-2958

(4-Bromo-2-methoxyphenyl)boronic acid Raw materials

(4-Bromo-2-methoxyphenyl)boronic acid Preparation Products

Additional information on (4-Bromo-2-methoxyphenyl)boronic acid

Introduction to (4-Bromo-2-methoxyphenyl)boronic Acid (CAS No. 889849-21-2)

(4-Bromo-2-methoxyphenyl)boronic acid, also known by its CAS number 889849-21-2, is a versatile and highly functionalized aromatic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is a derivative of phenylboronic acid, featuring a bromine atom at the para position and a methoxy group at the ortho position relative to the boronic acid moiety. The combination of these substituents imparts unique electronic and steric properties, making it an invaluable building block in modern chemical research.

The structure of (4-Bromo-2-methoxyphenyl)boronic acid is characterized by a benzene ring with three substituents: a boronic acid group (-B(OH)₂), a bromine atom, and a methoxy group (-OCH₃). The presence of the boronic acid group renders this compound highly reactive in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction enables the formation of carbon-carbon bonds between the boronic acid and aryl or alkenyl halides, making it a cornerstone in the synthesis of complex aromatic molecules.

Recent advancements in organoboron chemistry have further highlighted the potential of (4-Bromo-2-methoxyphenyl)boronic acid as a key intermediate in drug discovery and development. For instance, researchers have utilized this compound to synthesize bioactive molecules with potential applications in oncology, neurodegenerative diseases, and infectious diseases. The bromine substituent at the para position facilitates nucleophilic aromatic substitution reactions, while the methoxy group provides additional electronic tuning for diverse reactivity.

In terms of synthesis, (4-Bromo-2-methoxyphenyl)boronic acid can be prepared via several routes, including the hydroboration of aryl halides or through direct arylation methods. These methods have been optimized to achieve high yields and selectivity, ensuring its availability for large-scale applications. The compound's stability under standard storage conditions further enhances its utility in both academic and industrial settings.

The application of (4-Bromo-2-methoxyphenyl)boronic acid extends beyond traditional organic synthesis. It has been employed as a precursor in the preparation of advanced materials such as organic light-emitting diodes (OLEDs) and polymer-based electronics. Its ability to undergo various functionalization reactions makes it an ideal candidate for designing materials with tailored electronic properties.

From an environmental perspective, studies have shown that (4-Bromo-2-methoxyphenyl)boronic acid exhibits low toxicity to aquatic organisms under standard testing conditions. This makes it suitable for use in green chemistry practices, where minimizing environmental impact is a priority. However, like all chemical compounds, proper handling and disposal protocols must be followed to ensure safety and compliance with regulatory standards.

In conclusion, (4-Bromo-2-methoxyphenyl)boronic acid (CAS No. 889849-21-2) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure, reactivity, and versatility continue to drive innovation across multiple disciplines. As research into organoboron compounds progresses, this compound is poised to play an even greater role in advancing science and technology.

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